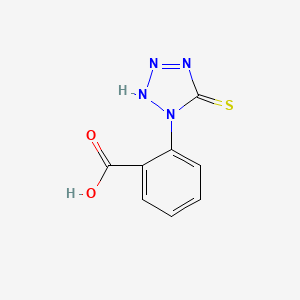
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID is an organic compound that features a benzoic acid moiety substituted with a 5-mercaptotetrazole group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID typically involves the reaction of benzoic acid derivatives with tetrazole compounds. One common method includes the nitration of benzoic acid followed by reduction and subsequent reaction with thiourea to introduce the mercaptotetrazole group . The reaction conditions often involve the use of strong acids or bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to isolate the pure product . The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Conditions involving Lewis acids or bases, depending on the substituent being introduced.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzoic acids depending on the electrophile used.
Scientific Research Applications
4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. This compound may also interact with enzymes involved in oxidative stress pathways, thereby exerting its biological effects .
Comparison with Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid.
4-Aminobenzoic Acid: Contains an amino group instead of a mercapto group.
5-Mercaptotetrazole: Lacks the benzoic acid moiety.
Uniqueness: 4-(5-MERCAPTOTETRAZOLE)BENZOIC ACID is unique due to the presence of both the benzoic acid and mercaptotetrazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Biological Activity
2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)benzoic acid is a heterocyclic compound with potential biological activities. Its unique structure, featuring a tetrazole ring and a benzoic acid moiety, suggests it may interact with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₈H₆N₄O₂S
- Molecular Weight : 222.02 g/mol
- CAS Number : 15332826
- SMILES Notation : C1=CC=C(C(=C1)C(=O)O)N2C(=S)N=NN2
The biological activity of this compound is primarily linked to its ability to inhibit specific cytokine activities. Studies have shown that derivatives of benzoic acid, including this compound, can effectively reduce the activity of interleukin-15 (IL-15), a cytokine involved in inflammatory and autoimmune disorders. By blocking the IL-15 receptor alpha (IL-15Rα), these compounds can mitigate the proliferation of peripheral blood mononuclear cells (PBMCs) and decrease the secretion of pro-inflammatory cytokines such as TNF-α and IL-17 .
In Vitro Studies
Recent research has demonstrated that this compound exhibits significant inhibitory effects on IL-15 signaling pathways. In vitro assays indicated that this compound can effectively reduce IL-15 dependent PBMC proliferation, showcasing its potential as a therapeutic agent for conditions characterized by excessive IL-15 activity .
Table 1: Summary of Biological Activities
Structural Insights
A detailed analysis of the structure-function relationship of this compound revealed that its efficacy as an IL-15 inhibitor correlates with specific structural features. The presence of the sulfanylidene group is critical for binding to the receptor, as it forms key interactions that stabilize the complex between IL-15 and its receptor .
Properties
CAS No. |
109775-21-5 |
|---|---|
Molecular Formula |
C8H6N4O2S |
Molecular Weight |
222.23 g/mol |
IUPAC Name |
2-(5-sulfanylidene-2H-tetrazol-1-yl)benzoic acid |
InChI |
InChI=1S/C8H6N4O2S/c13-7(14)5-3-1-2-4-6(5)12-8(15)9-10-11-12/h1-4H,(H,13,14)(H,9,11,15) |
InChI Key |
LNVHPJFICSQESZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N2C(=S)N=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















